molecular formula C10H7NO3S2 B2439589 (5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 590376-71-9

(5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B2439589
CAS No.: 590376-71-9
M. Wt: 253.29
InChI Key: NLLGSRAFJAIEKU-DAXSKMNVSA-N
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Description

(5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a complex organic compound characterized by its unique structure, which includes a thiazolone ring and a dihydroxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 2,3-dihydroxybenzaldehyde with 2-mercapto-1,3-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The hydroxyl groups on the benzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

(5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one involves its interaction with various molecular targets. The compound’s dihydroxybenzylidene moiety can participate in redox reactions, while the thiazolone ring can interact with biological macromolecules. These interactions can modulate enzymatic activities and cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dihydroxybenzylidene)malonic acid
  • N’-(2,3-dihydroxybenzylidene)benzohydrazide
  • N’-(2,3-dihydroxybenzylidene)-4-hydroxybenzohydrazide

Uniqueness

What sets (5E)-5-(2,3-dihydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one apart from similar compounds is its unique combination of a thiazolone ring and a dihydroxybenzylidene moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-5-[(2,3-dihydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S2/c12-6-3-1-2-5(8(6)13)4-7-9(14)11-10(15)16-7/h1-4,12-13H,(H,11,14,15)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLGSRAFJAIEKU-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)O)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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